N-[(furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c1-14-21(31-22(24-14)15-5-7-16(28-2)8-6-15)18-9-10-20(26-25-18)30-13-19(27)23-12-17-4-3-11-29-17/h3-11H,12-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCYIDQNNXAYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde to form an intermediate Schiff base. This intermediate is further reacted with 6-chloropyridazine-3-thiol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best solvents, temperatures, and catalysts for each step of the synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiazole and pyridazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furan-2-carboxylic acid, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(Furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is , with a molecular weight of 482.6 g/mol. The structure includes a furan ring, a thiazole moiety, and a pyridazine unit, which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro experiments have shown that derivatives of similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with thiazole and pyridazine rings have been reported to inhibit cell proliferation in ovarian cancer (OVCAR-8) and glioblastoma (SNB-19) models with percent growth inhibitions exceeding 80% .
Case Studies
- In Vitro Anticancer Evaluation :
- Mechanism of Action :
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects. The structure's ability to inhibit key inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Research Findings
- In Silico Studies :
Summary Table of Applications
| Application Area | Details |
|---|---|
| Anticancer Activity | Significant growth inhibition in various cancer cell lines (e.g., OVCAR-8, SNB-19). |
| Mechanism of Action | Potential 5-lipoxygenase inhibitor; dual role in cancer and inflammation management. |
| Anti-inflammatory | Computational studies support its role in inhibiting inflammatory pathways. |
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structure-Activity Relationships (SAR)
Substituent Effects:
- 4-Methoxyphenyl Group (Target Compound): Enhances lipophilicity and may improve membrane permeability, similar to methoxy-substituted triazole analogs showing elevated anti-exudative activity .
- Furan-2-ylmethyl Group: Furan rings in triazole analogs (e.g., 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamides) demonstrated significant AEA (45–72% inhibition vs. 52% for diclofenac) . This suggests the furan moiety in the target compound may enhance binding affinity.
- Thiazole vs. Triazole Cores : Thiazole rings (as in the target) are associated with broader antimicrobial activity, while triazoles in the evidence focus on anti-exudative effects .
Triazole Analogs (Evidence-Based):
Physicochemical and Spectroscopic Data
- 1H NMR Trends : In triazole analogs, furan protons resonate at δ 6.3–7.2 ppm, while acetamide NH groups appear at δ 10.1–10.5 ppm . The target compound’s larger structure may exhibit upfield shifts for pyridazine protons (δ 7.5–8.5 ppm expected).
- Molecular Weight : The target compound (C23H22N4O3S2; MW 490.6 g/mol) is heavier than triazole analogs (e.g., C15H14N4O2S; MW 314.4 g/mol), likely affecting solubility and bioavailability.
Biological Activity
N-[(furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features several key functional groups:
- Furan ring : Contributes to the compound's reactivity and biological activity.
- Thiazole moiety : Known for its pharmacological significance, particularly in antimicrobial and anticancer activities.
- Pyridazine ring : May enhance the compound's binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridazine rings exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown activity against various bacterial strains and fungi. The presence of the furan group may enhance this activity through synergistic effects.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole derivative | E. coli | 32 µg/mL |
| Pyridazine derivative | S. aureus | 16 µg/mL |
Anticancer Activity
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides have been tested against cancer cell lines, showing promising results. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with Bcl-2 proteins, which are crucial in regulating cell death.
Case Study : A study demonstrated that a related thiazole compound exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, indicating strong cytotoxicity. The structural modifications within the thiazole ring significantly influenced its anticancer efficacy.
The proposed mechanisms of action for this compound include:
- Inhibition of cell proliferation : The compound may disrupt cell cycle progression in cancer cells.
- Induction of apoptosis : Activation of caspases and modulation of Bcl-2 family proteins play a role in promoting programmed cell death.
- Antioxidant activity : The furan moiety may contribute to reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole and pyridazine rings can significantly affect biological activity. For example:
- Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring enhance antimicrobial potency.
- Substitution patterns on the thiazole ring influence anticancer activity; specifically, methyl substitutions at certain positions increase efficacy.
Q & A
Q. What synthetic methodologies are commonly used to prepare this compound and its derivatives?
The synthesis involves multi-step reactions, including:
- Alkylation : Reacting 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide intermediates with α-chloroacetamides in the presence of KOH .
- Paal-Knorr Condensation : Modifying the triazole ring’s amino group into a pyrolium fragment under reflux conditions with pyridine and zeolite catalysts .
- Purification : Recrystallization from ethanol after acidification . Key reagents include N-aryl-substituted α-chloroacetamides and pyridine, with yields dependent on substituent reactivity .
Q. How is structural characterization performed for this compound?
Techniques include:
Q. What preclinical models are used to evaluate anti-exudative activity (AEA)?
AEA is tested in rat formalin-induced edema models at doses of 10 mg/kg, with diclofenac sodium (8 mg/kg) as a reference. Activity is quantified by measuring exudate volume reduction (Table 3 in referenced studies compares derivatives 3.1–3.21) .
Advanced Research Questions
Q. How do structural modifications influence anti-exudative efficacy?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro, chlorine) at the phenyl ring’s 4th position enhances AEA, while methoxy groups improve solubility without compromising activity .
- Thiazole vs. Triazole : Thiazole-containing derivatives (e.g., 4-methyl-1,3-thiazol-5-yl) show higher potency than triazole analogs due to improved hydrophobic interactions .
- SAR Table :
| Substituent Position | Group | AEA (% Inhibition) |
|---|---|---|
| Phenyl 4th | -NO₂ | 68% |
| Phenyl 4th | -OCH₃ | 52% |
Q. How can discrepancies in biological data across studies be addressed?
Discrepancies arise from:
- Dosing Regimens : Variations in administration routes (oral vs. intraperitoneal) affect bioavailability .
- Model Specificity : Inflammatory models (e.g., carrageenan vs. formalin) target different pathways, complicating direct comparisons .
- Analytical Consistency : Standardize assays (e.g., ELISA for cytokine profiling) to reduce inter-lab variability .
Q. What experimental design strategies optimize synthesis?
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies optimal reagent ratios and reaction times .
- Flow Chemistry : Continuous-flow systems improve reproducibility and scalability of diazomethane intermediates .
- Catalyst Screening : Zeolite (Y-H) enhances condensation efficiency by 20% compared to traditional bases .
Q. What mechanistic insights exist for its anti-exudative action?
Hypothesized mechanisms include:
- COX-2 Inhibition : Structural analogs of diclofenac suggest competitive binding to cyclooxygenase-2, reducing prostaglandin synthesis .
- Leukocyte Migration Suppression : Derivatives inhibit IL-6 and TNF-α secretion in rat serum, correlating with reduced edema .
- Oxidative Stress Modulation : Thiol groups in the sulfanylacetamide moiety scavenge reactive oxygen species (ROS) in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
